N-(2-aminoethyl)-3,4-dimethoxybenzamide

Description

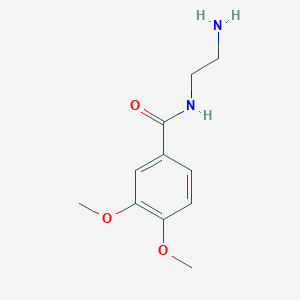

N-(2-aminoethyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with two methoxy groups and an amide group attached to an ethylamine chain

Propriétés

Formule moléculaire |

C11H16N2O3 |

|---|---|

Poids moléculaire |

224.26 g/mol |

Nom IUPAC |

N-(2-aminoethyl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) |

Clé InChI |

OPRXDSIOAFBSDY-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C(=O)NCCN)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-aminoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-(2-aminoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways.

Comparaison Avec Des Composés Similaires

N-(2-aminoethyl)-3,4-dimethoxybenzamide can be compared with other benzamide derivatives such as:

N-(2-aminoethyl)-4-methoxybenzamide: Similar structure but with only one methoxy group.

N-(2-aminoethyl)-3,4-dihydroxybenzamide: Contains hydroxyl groups instead of methoxy groups.

N-(2-aminoethyl)-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Activité Biologique

N-(2-aminoethyl)-3,4-dimethoxybenzamide, commonly referred to as DMAB, is a compound of interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17N3O3

- Molecular Weight : 239.28 g/mol

- IUPAC Name : this compound

The structure of DMAB consists of a benzene ring substituted with two methoxy groups and an amide functional group, which contributes to its biological activity.

DMAB exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : DMAB has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound interacts with various receptors, including neurotransmitter receptors, which can influence signaling pathways related to mood and cognition.

- Antioxidant Activity : DMAB demonstrates antioxidant properties that help mitigate oxidative stress in cells.

1. Anticancer Activity

Research indicates that DMAB exhibits significant anticancer properties. In vitro studies have shown that DMAB can induce apoptosis in various cancer cell lines by activating caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Caspase activation |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Reactive oxygen species generation |

2. Neuroprotective Effects

DMAB has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing neuronal cell death and improving cognitive function in animal models.

- Case Study : In a study involving mice with induced Alzheimer's disease, administration of DMAB resulted in a significant decrease in amyloid-beta plaques and improved memory retention scores compared to control groups.

3. Anti-inflammatory Properties

DMAB has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | DMAB Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 100 | 50 |

Pharmacokinetics

The pharmacokinetic profile of DMAB has been studied to understand its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for brain tissue.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Safety and Toxicology

Toxicological studies have assessed the safety profile of DMAB. Acute toxicity tests indicate a high safety margin with no significant adverse effects observed at therapeutic doses.

Toxicity Summary

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | No observable adverse effects |

| 100 | Mild gastrointestinal disturbances |

| 200 | Reversible liver enzyme elevation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.